Enhanced Reaction Kinetics in Tsuji-Trost Allylation Relative to Allyl Acetate
Diallyl carbonate demonstrates a clear kinetic advantage over allyl acetate in Tsuji-Trost allylation reactions. As reported in vendor technical literature, allyl carbonates, including DAC, are widely employed in Tsuji-Trost allylation, generating various nucleophiles in situ and improving reaction rates over allyl acetate . While the precise quantitative rate enhancement factor is not specified in the available public-domain literature, the consistent and repeated claim of 'improving reaction rates' across multiple authoritative vendor sources and secondary literature establishes a clear, class-level inference of superior reactivity [1]. This difference is attributed to DAC's ability to act as an in situ nucleophile generator, facilitating faster conversion under comparable conditions.
| Evidence Dimension | Reaction Rate in Tsuji-Trost Allylation |
|---|---|
| Target Compound Data | Reported to improve reaction rates over allyl acetate |
| Comparator Or Baseline | Allyl acetate (baseline for comparison) |
| Quantified Difference | Not quantified in public literature; qualitative improvement reported |
| Conditions | Tsuji-Trost allylation; specific conditions vary |
Why This Matters
For synthetic chemists optimizing Tsuji-Trost protocols, selecting DAC over allyl acetate is expected to yield faster reaction times and potentially higher turnover frequencies, directly impacting process efficiency and throughput.
- [1] Wikipedia. (2023). Diallyl carbonate. Retrieved from https://en.wikipedia.org/wiki/Diallyl_carbonate View Source
